2,2-Dimethylhexanal
Overview
Description
2,2-Dimethylhexanal is an organic compound with the molecular formula C8H16O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. The compound is also known by its IUPAC name, 2,2-Dimethyl-n-hexanal . It is a colorless liquid with a distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylhexanal can be synthesized through several methods. One common approach involves the oxidation of 2,2-dimethylhexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid .
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 2,2-dimethyl-1-hexene. This process involves the addition of a formyl group to the alkene in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylhexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2,2-dimethylhexanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2,2-dimethylhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: It reacts with nucleophiles like Grignard reagents to form secondary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Grignard reagents (RMgX)
Major Products Formed:
Oxidation: 2,2-Dimethylhexanoic acid
Reduction: 2,2-Dimethylhexanol
Nucleophilic Addition: Secondary alcohols
Scientific Research Applications
2,2-Dimethylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethylhexanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can further undergo various transformations. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2,2-Dimethylhexane: An alkane with a similar carbon skeleton but lacking the aldehyde functional group.
2,2-Dimethylhexanol: The corresponding alcohol of 2,2-Dimethylhexanal.
2,2-Dimethylhexanoic acid: The carboxylic acid derivative of this compound.
Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts.
Properties
IUPAC Name |
2,2-dimethylhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-5-6-8(2,3)7-9/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEITMLMCONAGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335165 | |
Record name | Hexanal, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
996-12-3 | |
Record name | Hexanal, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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